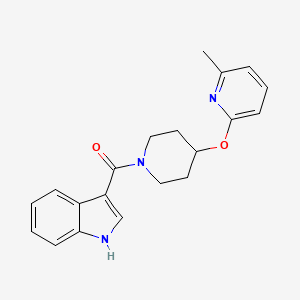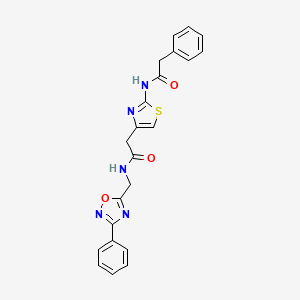
C11H11BrClFN4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C11H11BrClFN4 is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidine derivatives. It has gained a lot of attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in different fields of research.
Applications De Recherche Scientifique
Metal-Organic Framework-Based Heterogeneous Catalysts
Metal-organic frameworks (MOFs) have emerged as promising catalysts in converting C1 chemistry molecules (CO, CO2, CH4) into valuable chemicals and fuels. Their unique porous structure and the ability to incorporate various metals make MOFs versatile for catalysis, offering pathways for sustainable energy and chemical production (Cui et al., 2019).
Advances in C1 Catalysis
Significant progress has been made in the field of C1 catalysis, focusing on the conversion of simple carbon-containing compounds to high-value chemicals and fuels. Innovations in catalyst development, aided by advanced synthesis methods and computational simulations, have enhanced the efficiency of these reactions, marking a pivotal shift in the approach to chemical synthesis and energy conversion (Bao et al., 2019).
CRISPR-Cas Genome Editing
The CRISPR-Cas system, including Cas9, Cas12, and Cas13, has revolutionized genome editing, offering precise modifications in DNA and RNA for research and therapeutic applications. The versatility and efficiency of these systems have opened new avenues in plant biology, medicine, and biotechnology, enabling targeted gene editing, transcriptional regulation, and potential treatments for genetic disorders (Schindele et al., 2018).
Zeolite-Based Catalysts in C1 Chemistry
Zeolites, with their high efficiency as solid catalysts, play a crucial role in the conversion of C1 molecules (CO, CO2, CH4, etc.) into energy and chemical supplies. Their structural features, such as framework topologies and acidities, significantly influence catalytic performance, offering insights into designing advanced catalysts for environmental and energy applications (Zhang et al., 2020).
Novel Antineoplastic Agent C1311
C1311, a novel therapeutic agent, has demonstrated potent activity against colorectal cancer, showcasing a unique mechanism of action that involves DNA binding and topoisomerase II inhibition. Its cellular uptake, cytotoxicity, and DNA-binding studies underline its potential as an effective antineoplastic agent, marking a significant advancement in cancer therapy (Burger et al., 1999).
Propriétés
IUPAC Name |
2-N-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPFZLUBYQWSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2756669.png)
![[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2756670.png)

![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2756680.png)
![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2756682.png)

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)

![methyl 4-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2756691.png)